3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one

Description

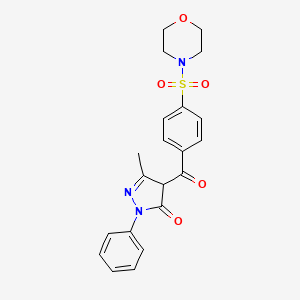

Chemical Structure: The compound features a pyrazol-5(4H)-one core substituted at the 3-position with a methyl group, the 1-position with a phenyl ring, and the 4-position with a 4-(morpholinosulfonyl)benzoyl moiety. The benzoyl group is further modified with a morpholinosulfonyl substituent, introducing both sulfonamide and morpholine functionalities.

For example, 3-methyl-4-[(4-oxo-4H-chromen-3-yl)methylene]-1-phenyl-1H-pyrazol-5(4H)-ones are prepared by grinding 4-oxo-4H-benzopyran-3-carbaldehydes with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under solvent-free conditions, achieving high yields (>85%). The morpholinosulfonyl group may be introduced via sulfonation of the benzoyl precursor followed by reaction with morpholine.

Applications: Pyrazol-5(4H)-ones are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

5-methyl-4-(4-morpholin-4-ylsulfonylbenzoyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-15-19(21(26)24(22-15)17-5-3-2-4-6-17)20(25)16-7-9-18(10-8-16)30(27,28)23-11-13-29-14-12-23/h2-10,19H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJKFGSBXLPUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the benzoyl group: The pyrazolone intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the morpholinosulfonyl group: The final step involves the sulfonylation of the benzoyl-substituted pyrazolone with morpholine and a sulfonylating agent like chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.

Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazol-5(4H)-one Derivatives

Key Findings:

Substituent Effects: Morpholinosulfonyl Group: The target compound’s sulfonamide moiety distinguishes it from derivatives with simple morpholino (e.g., ) or thioether groups (e.g., ). This group likely improves solubility and target specificity in biological systems. Schiff Base Derivatives: Compounds like (Z)-3-methyl-4-[1-(4-methylanilino)propylidene]-1-phenyl-1H-pyrazol-5(4H)-one exhibit intramolecular hydrogen bonding and π-π interactions, stabilizing their crystal structures.

Synthetic Efficiency :

- Solvent-free grinding methods (e.g., ) achieve high yields (>85%) for pyrazolone derivatives, offering eco-friendly alternatives to traditional reflux-based syntheses.

Biological Relevance: Sulfonamide-containing derivatives (e.g., target compound) are promising for enzyme inhibition due to their ability to mimic carboxylate or phosphate groups.

Structural and Analytical Insights

- X-ray Crystallography : Derivatives like 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one have been structurally characterized using SHELX and ORTEP software, confirming planar geometries and intermolecular interactions (e.g., π-π stacking).

- Spectroscopic Data : IR and NMR spectra (e.g., C=O stretches at 1790 cm⁻¹, aromatic protons at δ 7.2–8.1 ppm) are consistent across pyrazolone derivatives.

Biological Activity

3-Methyl-4-(4-(morpholinosulfonyl)benzoyl)-1-phenyl-1H-pyrazol-5(4H)-one is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The compound can be described by its chemical formula and features a pyrazole core substituted with a morpholinosulfonyl group and a phenyl ring, which are critical for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound .

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various pathogens. For instance, derivatives similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial properties .

- Mechanism of Action : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate synthesis, respectively. This dual action contributes to its effectiveness against multidrug-resistant (MDR) pathogens .

Case Study: Efficacy Against MRSA

A specific study evaluated the efficacy of pyrazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in the pathogenicity of MRSA .

Anticancer Activity

The compound's potential anticancer properties have been explored through various assays.

Cytotoxicity Assays

- Cell Line Studies : The compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. IC50 values were determined through MTT assays, showing effective dose-dependent responses .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase .

Pharmacological Profile

The pharmacological profile of this compound indicates a promising candidate for further development.

| Property | Value |

|---|---|

| Molecular Weight | 576.66 g/mol |

| Solubility | Soluble in DMSO |

| Log P | 3.45 |

| Toxicity | Low (in vitro) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.